molecular formula C12H15N5O B7179820 N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide

N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7179820
M. Wt: 245.28 g/mol
InChI Key: BTBSYEFPNBTIBE-UHFFFAOYSA-N
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Description

N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide is a heterocyclic compound that features both pyrimidine and pyrazole rings

Properties

IUPAC Name

N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8(2)17-7-5-10(16-17)12(18)15-11-4-6-13-9(3)14-11/h4-8H,1-3H3,(H,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBSYEFPNBTIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC(=O)C2=NN(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with 1-propan-2-ylpyrazole-3-amine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated pyrimidine derivatives.

Scientific Research Applications

N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide
  • N-(2-methylpyrimidin-4-yl)-1-ethylpyrazole-3-carboxamide
  • N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-5-carboxamide

Uniqueness

N-(2-methylpyrimidin-4-yl)-1-propan-2-ylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrimidine and pyrazole rings, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other scientific applications.

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